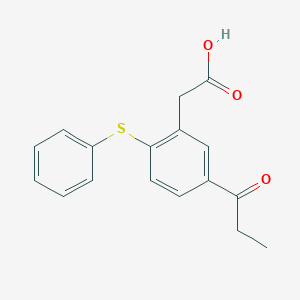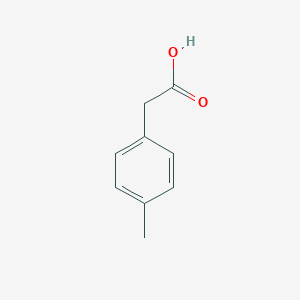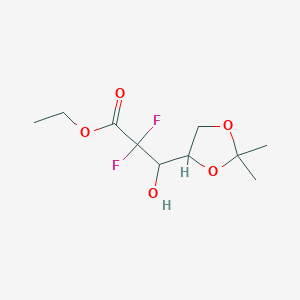
1,2-环氧-5-己烯
描述
1,2-Epoxy-5-hexene is an organic compound with the molecular formula C6H10O. It is a colorless liquid with a density of 0.87 g/mL at 25°C and a boiling point of 119-121°C . This compound is characterized by the presence of an epoxide group and an alkene group, making it highly reactive and versatile in various chemical reactions.
科学研究应用
1,2-Epoxy-5-hexene has numerous applications in scientific research:
-
Chiral Building Block: : It is used as a chiral building block in the synthesis of various biologically active compounds and pharmaceuticals. For example, it is employed in the synthesis of the C20-C26 fragment of the anticancer drug Halaven .
-
Natural Product Synthesis: : The compound is utilized in the synthesis of several natural products, including gigantecin and pyragonicin .
-
Polymer Chemistry: : Due to its ability to undergo polymerization, 1,2-epoxy-5-hexene is used in the production of polymers and copolymers, which have applications in coatings, adhesives, and sealants .
作用机制
Target of Action
1,2-Epoxy-5-hexene is a biphenyl compound that is used as a monomer for the synthesis of polymers . It can be used to crosslink polymers and enzymes . The primary targets of 1,2-Epoxy-5-hexene are enzymes such as phospholipase A2 and cyclooxygenase 2 .
Mode of Action
The mode of action of 1,2-Epoxy-5-hexene involves its interaction with its targets, particularly enzymes. The compound has been shown to inhibit the activity of enzymes such as phospholipase A2 and cyclooxygenase 2 . This inhibition may occur by epoxidizing side chains on the enzyme’s active site, which blocks substrate binding or inactivates the enzyme by preventing it from forming an active complex with oxygen .
Biochemical Pathways
1,2-Epoxy-5-hexene affects the biochemical pathways involving the enzymes it targets. By inhibiting enzymes such as phospholipase A2 and cyclooxygenase 2, it can affect the pathways these enzymes are involved in . For instance, cyclooxygenase 2 is involved in the synthesis of prostaglandins, so inhibition of this enzyme by 1,2-Epoxy-5-hexene can affect prostaglandin synthesis .
Pharmacokinetics
It is a liquid with a density of 0.87 g/mL at 25 °C (lit.) . It has a boiling point of 119-121 °C (lit.) . These properties may influence its ADME properties and thus its bioavailability.
Result of Action
The molecular and cellular effects of 1,2-Epoxy-5-hexene’s action include the inhibition of enzyme activity, which can lead to changes in the biochemical pathways these enzymes are involved in . For instance, the inhibition of cyclooxygenase 2 can lead to a decrease in prostaglandin synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2-Epoxy-5-hexene. For instance, the compound should be stored at a temperature of 2-8°C . If it enters sewers or public waters, it can cause environmental harm . Therefore, precautions should be taken to prevent leakage or spillage .
准备方法
1,2-Epoxy-5-hexene can be synthesized through several methods:
-
Epoxidation of 1,5-Hexadiene: : This method involves the epoxidation of 1,5-hexadiene using meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield .
-
Ring-Opening of Epichlorohydrin: : Another approach involves the use of ®-epichlorohydrin as the starting material. The epoxide ring is opened using allylmagnesium chloride (allylMgCl), followed by a ring-closing reaction mediated by sodium hydroxide (NaOH). This method provides high yields and purity .
化学反应分析
1,2-Epoxy-5-hexene undergoes various types of chemical reactions:
-
Nucleophilic Ring-Opening Reactions: : The epoxide ring in 1,2-epoxy-5-hexene is highly susceptible to nucleophilic attack. Common nucleophiles include water, alcohols, and amines, leading to the formation of corresponding alcohols, ethers, and amines .
-
Oxidation: : The compound can be oxidized to form diols. For instance, treatment with osmium tetroxide (OsO4) followed by hydrogen peroxide (H2O2) results in the formation of vicinal diols .
-
Polymerization: : 1,2-Epoxy-5-hexene can undergo polymerization reactions, often initiated by cationic or anionic catalysts, to form polyethers. This property is utilized in the production of various polymeric materials .
相似化合物的比较
1,2-Epoxy-5-hexene can be compared with other similar compounds such as:
1,2-Epoxyhexane: Similar to 1,2-epoxy-5-hexene but lacks the alkene group, making it less versatile in certain reactions.
3,4-Epoxy-1-butene: This compound has a shorter carbon chain and different reactivity due to the position of the epoxide group.
Allyl Glycidyl Ether: Contains both an epoxide and an allyl group, similar to 1,2-epoxy-5-hexene, but with different reactivity and applications.
1,2-Epoxy-5-hexene stands out due to its unique combination of an epoxide and an alkene group, providing a versatile platform for various chemical transformations and applications.
属性
IUPAC Name |
2-but-3-enyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-3-4-6-5-7-6/h2,6H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUOUUYKIVSIAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20908458 | |
| Record name | 2-(3-Buten-1-yl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10353-53-4 | |
| Record name | 2-(3-Buten-1-yl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10353-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hexene, 5,6-epoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010353534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Buten-1-yl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-epoxyhex-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)
![[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B51828.png)







![N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline](/img/structure/B51849.png)




